
5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic molecule that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of fluorine atoms in the molecule is of particular interest because fluorine can significantly alter the physical, chemical, and biological properties of organic compounds .
Synthesis Analysis
The synthesis of fluorinated tetrahydroquinoline derivatives has been explored through different methodologies. One approach involves the directed ortho-lithiation reaction to produce 8-fluoro-3,4-dihydroisoquinoline, which can then be transformed into various tetrahydroisoquinoline derivatives . Another method includes the resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline using enantiomers of 3-bromocamphor-8-sulfonic acid, followed by the determination of the absolute configuration through X-ray structures . Additionally, a cascade approach using a silver-catalyzed intramolecular aminofluorination of alkyne has been developed to synthesize 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines in a one-pot reaction .
Molecular Structure Analysis
The molecular structure of fluorinated tetrahydroquinolines has been studied using single crystal X-ray diffraction. The crystal structures of compounds with different fluoro substitutions have been reported, providing insights into the conformational features and intermolecular interactions involving fluorine atoms . These studies highlight the role of organic fluorine as a crystal engineering tool, influencing the packing features in the crystal lattice through interactions such as C–F...F, C–H...F, and C–H...O .
Chemical Reactions Analysis
Fluorinated tetrahydroquinolines participate in various chemical reactions. For instance, nucleophilic reagents have been used to replace the fluorine atom in certain positions of the tetrafluoroquinoline ring . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activity, such as antitubercular agents .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the tetrahydroquinoline core significantly affects the physical and chemical properties of these compounds. Fluorine's high electronegativity and small size can lead to increased lipophilicity, metabolic stability, and potential for central nervous system activity . The precise impact of fluorine on the properties of this compound would require further experimental data, which is not provided in the current set of papers. However, the general trends observed in fluorinated organic compounds suggest that such modifications are likely to enhance the molecule's drug-like characteristics.
科学的研究の応用
Chemical Resolution and Enantioselectivity
The scientific research around 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) primarily focuses on its resolution, enantioselectivity, and potential application in the synthesis of biologically active compounds. Studies have explored various methods to achieve the enantioselective resolution of FTHQ, demonstrating its significance in the field of asymmetric synthesis and pharmaceuticals.
Resolution Techniques
FTHQ has been resolved using tartaric acid derivatives in different solvents, showcasing strong kinetics and solvent dependence without solvation. This research proposes an economic resolution process incorporating a racemization step, emphasizing the compound's versatility in industrial applications (Bálint et al., 2002).
Enantioselective Enrichment
The N-phthaloyl derivative of the (R)-enantiomer has been used to resolve racemic FTHQ, with effective enrichment achieved by recrystallization. This process highlights the potential for producing enantiopure compounds, important in drug synthesis and development (Bálint et al., 2000).
Supercritical Fluid Extraction
Another innovative method involves the separation of FTHQ enantiomers using supercritical carbon dioxide. This technique underscores the utility of supercritical fluid extraction in the pharmaceutical industry for achieving high purity enantiomers (Kmecz et al., 2001).
Antitubercular Activity
Research into derivatives of FTHQ has shown potential antitubercular activity, opening avenues for the development of new treatments against tuberculosis. This application is crucial given the ongoing need for effective antitubercular agents (Ukrainets et al., 2006).
Pharmacological Applications
Studies have also delved into the pharmacological implications of FTHQ derivatives, including their use in ocular hypotensive action and as Na+/H+ exchanger inhibitors. These findings point to the compound's potential in developing novel therapeutic agents (Pamulapati & Schoenwald, 2011); (Fukumoto et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The primary targets of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of biological activities . .
Mode of Action
As a fluorinated quinoline, it may share some properties with other members of this class, which are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of a fluorine atom can enhance the biological activity of these compounds .
Biochemical Pathways
Other fluorinated quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (16521) and its form (powder), suggest that it may have good bioavailability .
Result of Action
Given the known activities of other fluorinated quinolines, it is possible that this compound could have antibacterial, antineoplastic, or antiviral effects .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
特性
IUPAC Name |
5-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWTJXJHRUOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

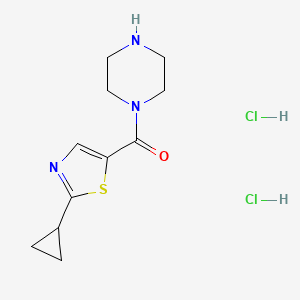



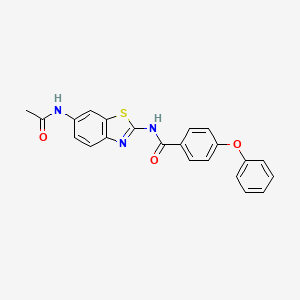
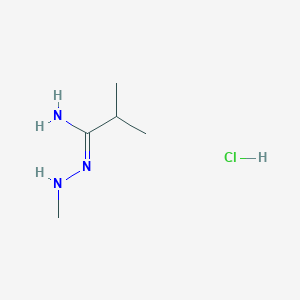
![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)
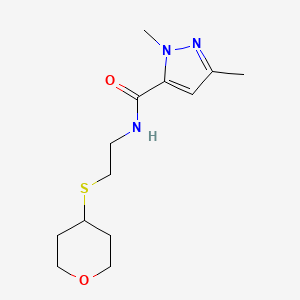

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)

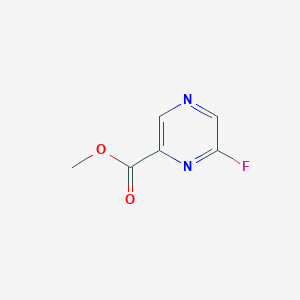
![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)